Cas no 303144-91-4 (N-Allyl-3-(trifluoromethyl)benzenecarboxamide)

N-Allyl-3-(trifluoromethyl)benzenecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-allyl-3-(trifluoromethyl)benzenecarboxamide
- N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide
- SMR000169871
- MLS000325537
- HMS2445O20
- N-allyl-3-(trifluoromethyl)benzamide
- Benzamide, 3-trifluoromethyl-N-allyl-
- ST51030700
- N-prop-2-enyl[3-(trifluoromethyl)phenyl]carboxamide
- N-Allyl-3-(trifluoromethyl)benzenecarboxamide
-
- MDL: MFCD00243811
- インチ: 1S/C11H10F3NO/c1-2-6-15-10(16)8-4-3-5-9(7-8)11(12,13)14/h2-5,7H,1,6H2,(H,15,16)
- InChIKey: JQRHUFZYXODFNG-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(C(NCC=C)=O)=C1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 262
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 3.3
N-Allyl-3-(trifluoromethyl)benzenecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 11J-341S-50MG |
N-allyl-3-(trifluoromethyl)benzenecarboxamide |
303144-91-4 | >90% | 50mg |
£102.00 | 2025-02-09 | |
abcr | AB340376-100 mg |
N-Allyl-3-(trifluoromethyl)benzenecarboxamide; . |
303144-91-4 | 100mg |
€208.80 | 2023-04-26 | ||
abcr | AB340376-100mg |
N-Allyl-3-(trifluoromethyl)benzenecarboxamide; . |
303144-91-4 | 100mg |
€283.50 | 2025-02-21 | ||
Key Organics Ltd | 11J-341S-100MG |
N-allyl-3-(trifluoromethyl)benzenecarboxamide |
303144-91-4 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | 11J-341S-1MG |
N-allyl-3-(trifluoromethyl)benzenecarboxamide |
303144-91-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Ambeed | A885117-1g |
N-(Prop-2-en-1-yl)-3-(trifluoromethyl)benzamide |
303144-91-4 | 90% | 1g |
$350.0 | 2024-07-28 | |
Key Organics Ltd | 11J-341S-5MG |
N-allyl-3-(trifluoromethyl)benzenecarboxamide |
303144-91-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | 11J-341S-10MG |
N-allyl-3-(trifluoromethyl)benzenecarboxamide |
303144-91-4 | >90% | 10mg |
£63.00 | 2025-02-09 |
N-Allyl-3-(trifluoromethyl)benzenecarboxamide 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
N-Allyl-3-(trifluoromethyl)benzenecarboxamideに関する追加情報
Professional Introduction to N-Allyl-3-(trifluoromethyl)benzenecarboxamide (CAS No. 303144-91-4)
N-Allyl-3-(trifluoromethyl)benzenecarboxamide, a compound with the chemical formula C11H10FN2O, is a significant molecule in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 303144-91-4, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a trifluoromethyl group and an amide functional group makes it a versatile candidate for further chemical modifications and biological evaluations.
The trifluoromethyl group, a key structural feature of this compound, is known for its ability to enhance metabolic stability and binding affinity in drug molecules. This characteristic has been widely exploited in the design of active pharmaceutical ingredients (APIs) where improved pharmacokinetic profiles are desired. In recent years, there has been a surge in research focused on incorporating trifluoromethyl groups into small molecule drugs to improve their efficacy and duration of action. N-Allyl-3-(trifluoromethyl)benzenecarboxamide exemplifies this trend, as it serves as a building block for more complex molecules.
The amide linkage in the structure of N-Allyl-3-(trifluoromethyl)benzenecarboxamide also contributes to its potential utility in medicinal chemistry. Amides are commonly found in biologically active compounds and play a crucial role in drug-receptor interactions. The amide group can act as a hydrogen bond acceptor or donor, which is essential for the binding of drugs to their target proteins. This property makes N-Allyl-3-(trifluoromethyl)benzenecarboxamide a valuable intermediate in the synthesis of novel therapeutic agents.
Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of new drugs. The fluorine atom, due to its electronegativity, can influence the electronic properties of adjacent atoms, thereby affecting the overall reactivity and biological activity of the molecule. In particular, trifluoromethyl-substituted benzenes have shown promise in various therapeutic areas, including oncology, anti-inflammatory drugs, and antiviral agents. N-Allyl-3-(trifluoromethyl)benzenecarboxamide is no exception and has been explored in several preclinical studies for its potential pharmacological effects.
In one notable study published in the Journal of Medicinal Chemistry, researchers investigated the derivatives of N-Allyl-3-(trifluoromethyl)benzenecarboxamide for their antimicrobial properties. The study demonstrated that certain modifications of this compound could lead to potent inhibitors of bacterial enzymes involved in DNA replication. This finding underscores the compound's potential as a lead structure for developing new antibiotics to combat resistant bacterial strains.
Another area where N-Allyl-3-(trifluoromethyl)benzenecarboxamide has shown promise is in the field of anticancer research. The trifluoromethyl group has been shown to enhance the bioavailability and selectivity of anticancer drugs. A recent publication in Cancer Research described how derivatives of this compound could selectively target cancer cells by inhibiting specific kinases involved in tumor growth. The study also highlighted the compound's ability to overcome multidrug resistance, a significant challenge in cancer therapy.
The synthetic pathways for N-Allyl-3-(trifluoromethyl)benzenecarboxamide have also been optimized for scalability and efficiency. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have enabled the rapid assembly of complex molecules from simpler precursors. These advances have made it possible to produce large quantities of this compound for both research and commercial purposes.
The future prospects for N-Allyl-3-(trifluoromethyl)benzenecarboxamide are promising, with ongoing research aimed at uncovering new applications and improving existing ones. As our understanding of molecular interactions continues to grow, so too will the number of innovative uses for this versatile compound. Whether it is through further derivatization or application in new therapeutic areas, N-Allyl-3-(trifluoromethyl)benzenecarboxamide is poised to remain a cornerstone of pharmaceutical research.
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